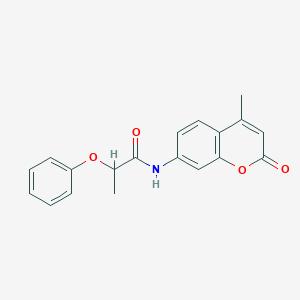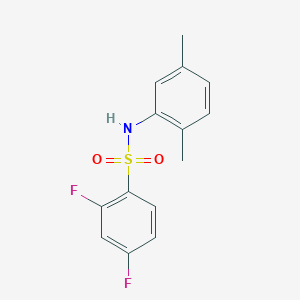
N-(3-ethoxyphenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethoxyphenyl)cyclopropanecarboxamide, also known as etonitazene, is a synthetic opioid that was first synthesized in the 1950s. It is a potent analgesic that is structurally similar to fentanyl and is classified as a Schedule I controlled substance in the United States due to its high potential for abuse and addiction.
作用机制
Etonitazene acts as a potent agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the delta and kappa opioid receptors, although its effects at these receptors are less well understood.
Biochemical and Physiological Effects:
Etonitazene produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause addiction and dependence, as well as a range of adverse effects, such as nausea, vomiting, and constipation.
实验室实验的优点和局限性
Etonitazene has several advantages for use in laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. However, its potential for abuse and addiction, as well as its adverse effects, make it a challenging compound to work with and require careful handling and monitoring.
未来方向
There are several potential future directions for research involving N-(3-ethoxyphenyl)cyclopropanecarboxamide, including the development of new opioid analgesics with improved safety and efficacy profiles, the investigation of the molecular mechanisms underlying opioid tolerance and dependence, and the exploration of novel therapeutic targets for the treatment of chronic pain and opioid addiction. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of N-(3-ethoxyphenyl)cyclopropanecarboxamide in different animal models and human populations.
合成方法
The synthesis of N-(3-ethoxyphenyl)cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid with 3-ethoxyaniline in the presence of phosphorus pentoxide and thionyl chloride. The resulting intermediate is then subjected to a series of reactions involving acetic anhydride, hydrogen chloride, and sodium hydroxide to yield the final product.
科学研究应用
Etonitazene has been used extensively in scientific research to study the mechanisms of opioid receptor activation and the development of opioid tolerance and dependence. It has also been used to investigate the pharmacokinetics and pharmacodynamics of opioids in animal models.
属性
产品名称 |
N-(3-ethoxyphenyl)cyclopropanecarboxamide |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC 名称 |
N-(3-ethoxyphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11-5-3-4-10(8-11)13-12(14)9-6-7-9/h3-5,8-9H,2,6-7H2,1H3,(H,13,14) |
InChI 键 |
RGWHXFLWZFCOAO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC2 |
规范 SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)

![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)

![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)

